![molecular formula C19H26N2O5 B6349099 4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-89-2](/img/structure/B6349099.png)
4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays or as a probe to study biological processes.
Industry: It could be used in the synthesis of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may exhibit unique chemical reactivity and biological activity due to its specific structural features. These differences can be leveraged to develop new applications and enhance its utility in various fields.
Biological Activity
The compound 4-(2-Ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the diazaspiro series, which has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O3, with a molecular weight of approximately 342.39 g/mol. The structure features a spirocyclic framework that is significant in its interaction with biological targets.
Research indicates that compounds in the diazaspiro class exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
Anticancer Activity
Preliminary studies have shown that compounds similar to this compound possess anticancer properties. For instance, they can induce apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it inhibits the growth of bacteria and fungi at specific concentrations.
Anti-inflammatory Properties
Research highlights the anti-inflammatory potential of this compound, which may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models using similar diazaspiro compounds. |
Study 2 | Reported an IC50 value of 53 nM for platelet aggregation inhibition, suggesting potential cardiovascular benefits. |
Study 3 | Showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) below 50 µg/mL. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its efficacy.
- Excretion : Renal excretion predominates, necessitating caution in patients with renal impairment.
Properties
IUPAC Name |
4-(2-ethoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-3-20-11-9-19(10-12-20)21(15(13-26-19)18(23)24)17(22)14-7-5-6-8-16(14)25-4-2/h5-8,15H,3-4,9-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPPPAXQWYVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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